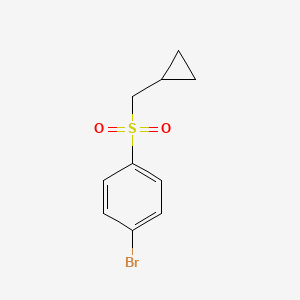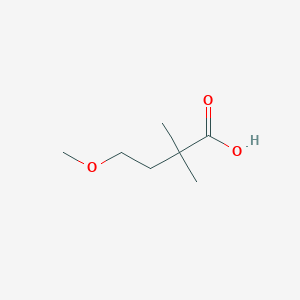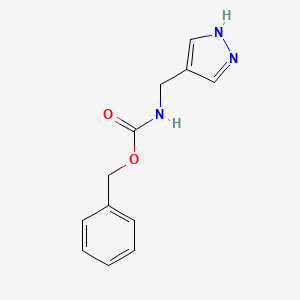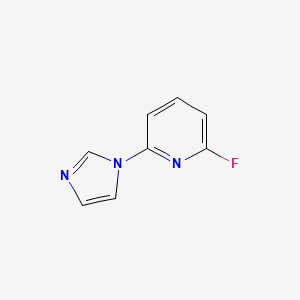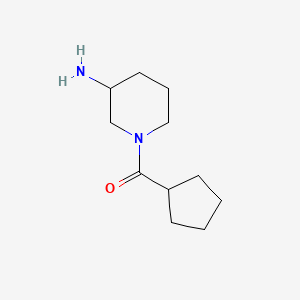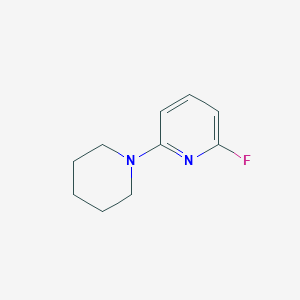
2-Fluoro-6-(piperidin-1-yl)pyridine
Descripción general
Descripción
“2-Fluoro-6-(piperidin-1-yl)pyridine” is a chemical compound with the CAS Number: 1251362-50-1 . It has a molecular weight of 180.23 . The IUPAC name for this compound is 2-fluoro-6-(1-piperidinyl)pyridine . The InChI code for this compound is 1S/C10H13FN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(piperidin-1-yl)pyridine” can be represented by the formula C10H13FN2 . This indicates that the compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms.
Physical And Chemical Properties Analysis
“2-Fluoro-6-(piperidin-1-yl)pyridine” is a liquid at room temperature . to 98% . The storage temperature for this compound varies, with some sources recommending room temperature and others recommending refrigeration .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-Fluoro-6-(piperidin-1-yl)pyridine derivatives have been explored for their corrosion inhibition properties, particularly for the protection of iron surfaces. Studies using quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives can effectively adsorb onto iron surfaces, thereby inhibiting corrosion. These findings suggest potential applications in industries where corrosion resistance is critical (Kaya et al., 2016).
Cancer Treatment
Compounds structurally related to 2-Fluoro-6-(piperidin-1-yl)pyridine have shown potential as Aurora kinase inhibitors, which may be useful in cancer treatment. Aurora kinases are essential for cell division, and their inhibition can halt the proliferation of cancer cells. This highlights the compound's relevance in the development of new anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Optical and Electronic Materials
Derivatives of 2-Fluoro-6-(piperidin-1-yl)pyridine have been studied for their optical and electronic properties. Research into terpyridine and pyridine derivatives with electron-donating amino groups, including piperidine, has provided insights into their thermal, redox, and fluorescence properties. Such compounds have applications in materials science, particularly in the development of new electronic and photonic materials (Palion-Gazda et al., 2019).
Molecular Docking and Drug Design
Studies involving pyridine derivatives, including those with piperidine groups, have explored their potential as inhibitors of various enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT). Through molecular docking and crystal structure analysis, researchers have assessed the binding efficacy of these compounds, indicating their potential in drug design and development for treating diseases where enzyme inhibition is beneficial (Venkateshan et al., 2019).
Synthesis of Radiolabeled Compounds
Fluorine-containing piperidine derivatives, including those similar to 2-Fluoro-6-(piperidin-1-yl)pyridine, have been synthesized for use in positron emission tomography (PET) imaging. These compounds, designed to target specific receptors in the brain, demonstrate the utility of such fluorinated derivatives in the synthesis of radiolabeled compounds for diagnostic imaging (Eskola et al., 2002).
Propiedades
IUPAC Name |
2-fluoro-6-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBMRPCMUVIONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(piperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)


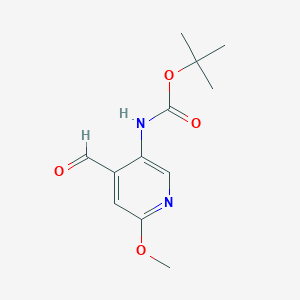


![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
